Gemctitabine

Description

Conceptual Framework of Nucleoside Analogues in Cellular Interference

Nucleoside analogues are a class of antimetabolites that are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. cuni.czfrontiersin.org This structural mimicry allows them to be recognized and utilized by cellular machinery involved in nucleic acid synthesis. ontosight.ai However, subtle modifications in their structure, such as the replacement of a hydroxyl group with other atoms, render them dysfunctional. expasy.org

The primary mechanism by which nucleoside analogues exert their cytotoxic effects is by interfering with DNA and RNA synthesis. frontiersin.org Once inside a cell, they are phosphorylated to their active triphosphate forms. nih.gov These activated analogues can then be incorporated into growing DNA or RNA chains by polymerases. cuni.cz This incorporation can lead to several detrimental outcomes for the cell:

Chain Termination: Many nucleoside analogues lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. expasy.org This results in the premature termination of the elongating nucleic acid chain. nih.gov

Inhibition of Polymerases: The analogue triphosphates can act as competitive inhibitors of DNA and RNA polymerases, preventing the incorporation of natural nucleosides. nih.gov

Induction of DNA Damage: The incorporation of these fraudulent nucleotides can lead to the stalling of replication forks and the creation of DNA strand breaks, triggering cellular stress responses and, ultimately, apoptosis (programmed cell death). cuni.cz

The effectiveness of a nucleoside analogue is dependent on several factors, including its transport into the cell, its rate of phosphorylation to the active form, and the cellular levels of competing natural nucleosides. nih.gov

Historical Context of Gemcitabine's Discovery and Initial Mechanistic Insights

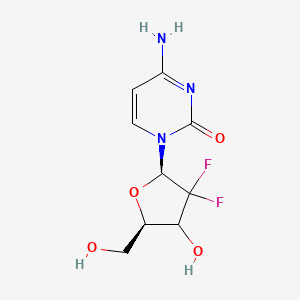

Gemcitabine (B846), with the chemical name 2'-deoxy-2',2'-difluorocytidine (dFdC), was first synthesized in the early 1980s in the laboratory of Larry Hertel at Eli Lilly and Company. wikipedia.org Initially, the research was aimed at developing new antiviral agents. wikipedia.org However, during preclinical testing, gemcitabine demonstrated significant activity against leukemia cells in vitro. wikipedia.org This discovery shifted the focus of its development towards oncology.

Early mechanistic studies revealed that gemcitabine, as a prodrug, requires intracellular activation through a series of phosphorylations. drugbank.com This process is initiated by the enzyme deoxycytidine kinase (dCK), which converts gemcitabine into its monophosphate form, gemcitabine monophosphate (dFdCMP). researchgate.net Subsequent phosphorylations by other cellular kinases produce the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. drugbank.commdpi.com

The primary cytotoxic mechanism of gemcitabine was identified as the inhibition of DNA synthesis. nih.govaacrjournals.org The active metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand. nih.gov Once incorporated, dFdCTP effectively terminates DNA chain elongation, a process often referred to as "masked chain termination." researchgate.net This is because after the incorporation of dFdCTP, one more deoxynucleotide is added to the chain before DNA polymerase is unable to proceed further, thus "masking" the fraudulent nucleotide from immediate excision by proofreading enzymes. researchgate.net

Furthermore, the diphosphate metabolite, dFdCDP, was found to inhibit ribonucleotide reductase, a key enzyme responsible for producing the deoxynucleotides required for DNA synthesis. nih.govresearchgate.net This inhibition leads to a depletion of the intracellular pool of dCTP, which in turn potentiates the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation. nih.govresearchgate.net

Current Academic Significance of Gemcitabine Research in Disease Models

Gemcitabine continues to be a subject of extensive research in various disease models, primarily focusing on overcoming drug resistance and enhancing its therapeutic efficacy.

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is notoriously difficult to treat, and gemcitabine has been a first-line therapy for many years. nih.gov However, resistance to gemcitabine is a major clinical challenge. nih.gov Current research in pancreatic cancer models is investigating mechanisms of resistance, which include altered drug transport, metabolism, and target expression. nih.govphysiology.org Studies are exploring the role of the tumor microenvironment, including cancer-associated fibroblasts and immune cells, in conferring resistance. aacrjournals.orgnih.gov Combination therapies that target these resistance pathways are a significant area of investigation. aacrjournals.orgnih.gov

Non-Small Cell Lung Cancer (NSCLC): In NSCLC models, research has shown that gemcitabine, often in combination with platinum-based agents like cisplatin (B142131) or carboplatin (B1684641), demonstrates significant antitumor activity. drugbank.comaacrjournals.orgcancernetwork.com Studies are ongoing to identify predictive biomarkers to select patients who are most likely to benefit from gemcitabine-based regimens. amegroups.org For instance, the expression levels of enzymes involved in gemcitabine metabolism and DNA repair are being investigated as potential predictive markers. amegroups.org

Bladder Cancer: Research in bladder cancer models has demonstrated the efficacy of gemcitabine, both systemically and through intravesical administration for superficial tumors. nih.govaacrjournals.org Preclinical studies have shown that continuous low-dose intravesical gemcitabine can effectively inhibit tumor growth. aacrjournals.orgauajournals.org Furthermore, research is exploring the immunomodulatory effects of gemcitabine in the bladder tumor microenvironment, suggesting its potential to enhance the efficacy of immunotherapies. frontiersin.orgfrontiersin.org

Ovarian Cancer: In ovarian cancer models, gemcitabine has shown activity, particularly in platinum-resistant or refractory cases. iiarjournals.orgnih.gov Research is focused on understanding the synergy between gemcitabine and other chemotherapeutic agents, such as platinum compounds and drugs that inhibit DNA repair. aacrjournals.orgaacrjournals.org For example, studies have shown that gemcitabine can inhibit the repair of DNA damage induced by carboplatin, providing a rationale for their combined use. aacrjournals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

103882-85-5; 95058-81-4 |

|---|---|

Molecular Formula |

C9H11F2N3O4 |

Molecular Weight |

263.201 |

IUPAC Name |

4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6?,7-/m1/s1 |

InChI Key |

SDUQYLNIPVEERB-ZJXFTUPMSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |

solubility |

not available |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Gemcitabine Action

Cellular Uptake Mechanisms of Gemcitabine (B846)

The uptake of gemcitabine into cells is primarily mediated by two families of specialized membrane proteins: human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). physiology.orgmdpi.comwjgnet.com

Role of Human Equilibrative Nucleoside Transporters (hENTs)

Human equilibrative nucleoside transporters (hENTs) are a major gateway for gemcitabine to enter cells. iiarjournals.orgmdpi.comiiarjournals.org These transporters are bidirectional and facilitate the movement of nucleosides down their concentration gradient. mdpi.commdpi.com The hENT family includes hENT1 and hENT2, both of which have been shown to transport gemcitabine. mdpi.comoaepublish.com

hENT1 is the most abundant and widely distributed nucleoside transporter in human cells and is considered the primary transporter for gemcitabine. iiarjournals.orgiiarjournals.org It exhibits a high affinity for gemcitabine. oaepublish.com hENT2 also contributes to gemcitabine uptake, although it has a lower affinity but a higher capacity for the drug compared to hENT1. oaepublish.com The transport process by hENTs is sodium-independent. mdpi.com

Function of Human Concentrative Nucleoside Transporters (hCNTs)

Human concentrative nucleoside transporters (hCNTs) represent another important family of proteins involved in gemcitabine uptake. researchgate.netphysiology.orgwjgnet.com Unlike hENTs, hCNTs are sodium-dependent symporters that mediate the unidirectional transport of nucleosides into the cell, allowing for the accumulation of the drug against a concentration gradient. mdpi.commdpi.comresearchgate.net

The hCNT family consists of hCNT1, hCNT2, and hCNT3. wjgnet.com Kinetic studies have demonstrated that hCNT1 and hCNT3 are involved in the transport of gemcitabine. mdpi.comaacrjournals.org hCNT1 is selective for pyrimidine (B1678525) nucleosides, like gemcitabine, while hCNT3 can transport both purine (B94841) and pyrimidine nucleosides. aacrjournals.orgoup.com The active transport mechanism of hCNTs can lead to higher intracellular concentrations of gemcitabine than achievable through the equilibrative action of hENTs alone. researchgate.net

Impact of Transporter Expression on Intracellular Gemcitabine Accumulation

The expression levels of hENTs and hCNTs on the surface of cancer cells directly influence the intracellular accumulation of gemcitabine and, consequently, its therapeutic efficacy. iiarjournals.orgaacrjournals.org

Low Transporter Expression: Conversely, limited intracellular uptake due to decreased expression of hENT1 is a well-established mechanism of resistance to gemcitabine. iiarjournals.orgiiarjournals.org Cells with low levels of nucleoside transporters are often resistant to the cytotoxic effects of the drug because of insufficient intracellular accumulation. turkjps.org In some instances, even with the presence of hCNTs, the efflux activity of hENTs can reduce the net intracellular accumulation of gemcitabine. researchgate.net

Table 1: Key Cellular Transporters for Gemcitabine

| Transporter Family | Specific Transporter | Transport Mechanism | Role in Gemcitabine Uptake |

|---|---|---|---|

| Human Equilibrative Nucleoside Transporters (hENTs) | hENT1 | Bidirectional, sodium-independent | Major transporter with high affinity. iiarjournals.orgiiarjournals.orgoaepublish.com |

| hENT2 | Bidirectional, sodium-independent | Contributes to uptake with lower affinity but higher capacity. oaepublish.com | |

| Human Concentrative Nucleoside Transporters (hCNTs) | hCNT1 | Unidirectional, sodium-dependent | Transports pyrimidine nucleosides like gemcitabine. mdpi.comaacrjournals.org |

| hCNT3 | Unidirectional, sodium-dependent | Transports both purine and pyrimidine nucleosides, including gemcitabine. mdpi.comaacrjournals.org |

Intracellular Activation and Metabolic Pathways

Once inside the cell, gemcitabine, which is a prodrug, must undergo a series of phosphorylation steps to be converted into its active forms. oaepublish.compharmgkb.orgnih.gov This metabolic activation is a critical determinant of its cytotoxic activity.

Deoxycytidine Kinase (dCK)-Mediated Monophosphorylation

The initial and rate-limiting step in the activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP). pharmgkb.orgnih.govaacrjournals.org This crucial conversion is catalyzed by the enzyme deoxycytidine kinase (dCK). pharmgkb.orgnih.govdrugbank.com dCK has a high affinity for gemcitabine, making it an efficient substrate for the enzyme. oaepublish.comnih.gov The activity of dCK is paramount, as reduced expression or inactivation of this enzyme is a key mechanism of acquired resistance to gemcitabine. mdpi.comnih.gov

Sequential Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

Following its initial monophosphorylation, dFdCMP undergoes two subsequent phosphorylation events to become fully active. oaepublish.compharmgkb.orgdrugbank.com

Diphosphate Formation: Gemcitabine monophosphate (dFdCMP) is converted to gemcitabine diphosphate (dFdCDP) by the enzyme nucleoside monophosphate kinase (NMPK), also known as UMP/CMP kinase. mdpi.compharmgkb.orgeatris.cz

Triphosphate Formation: The final phosphorylation step involves the conversion of gemcitabine diphosphate (dFdCDP) to gemcitabine triphosphate (dFdCTP) by the enzyme nucleoside diphosphate kinase (NDPK). mdpi.compharmgkb.orgeatris.cz

It is the diphosphate (dFdCDP) and triphosphate (dFdCTP) forms that are the primary active metabolites responsible for the cytotoxic effects of gemcitabine. researchgate.netdrugbank.comnih.gov

Table 2: Intracellular Activation Pathway of Gemcitabine

| Step | Precursor | Product | Key Enzyme | Significance |

|---|---|---|---|---|

| 1 | Gemcitabine (dFdC) | Gemcitabine Monophosphate (dFdCMP) | Deoxycytidine Kinase (dCK) | Rate-limiting step for activation. pharmgkb.orgnih.govaacrjournals.org |

| 2 | Gemcitabine Monophosphate (dFdCMP) | Gemcitabine Diphosphate (dFdCDP) | Nucleoside Monophosphate Kinase (NMPK) | Formation of an active metabolite. mdpi.compharmgkb.orgeatris.cz |

| 3 | Gemcitabine Diphosphate (dFdCDP) | Gemcitabine Triphosphate (dFdCTP) | Nucleoside Diphosphate Kinase (NDPK) | Formation of the primary active metabolite. mdpi.compharmgkb.orgeatris.cz |

Enzymatic Regulation of Gemcitabine Activation (e.g., UMP-CMP Kinase, Nucleoside Diphosphate Kinase)

The activation of gemcitabine is a stepwise phosphorylation process that is critical for its cytotoxic activity. Following the initial and rate-limiting phosphorylation of gemcitabine (dFdC) to its monophosphate form (dFdCMP) by deoxycytidine kinase (dCK), subsequent phosphorylations are carried out by other key cellular kinases. pharmgkb.orgnih.gov UMP-CMP kinase (UMP/CMPK), also known as pyrimidine nucleoside monophosphate kinase, catalyzes the conversion of dFdCMP to gemcitabine diphosphate (dFdCDP). pharmgkb.orgmdpi.comresearchgate.net This enzyme is crucial for the metabolism of various pyrimidine analogs used in therapy. novocib.comscirp.org

The final phosphorylation step, the conversion of dFdCDP to the pharmacologically active gemcitabine triphosphate (dFdCTP), is primarily catalyzed by nucleoside diphosphate kinase (NDPK). pharmgkb.orgnih.govmdpi.com The efficiency of this enzymatic cascade directly influences the intracellular concentration of dFdCTP, which is a primary determinant of gemcitabine's therapeutic effect. nih.govaacrjournals.org

Molecular Targets and Cytotoxic Mechanisms

The anticancer effects of gemcitabine are mediated through multiple intracellular actions that disrupt DNA synthesis and integrity. researchgate.net The primary mechanisms involve the incorporation of its active triphosphate metabolite into DNA and the inhibition of a key enzyme required for DNA synthesis. massivebio.comdrugbank.com

DNA Incorporation and Masked Chain Termination

A defining feature of gemcitabine's mechanism is its incorporation into DNA and the subsequent "masked chain termination". nih.govaacrjournals.org The active metabolite, dFdCTP, is recognized by DNA polymerases and inserted into the growing DNA strand. researchgate.netpatsnap.com After the incorporation of dFdCTP, DNA polymerase is able to add one additional nucleotide before DNA synthesis is irreversibly halted. nih.govfrontiersin.orgresearchgate.net This unique placement at the penultimate position effectively "masks" the gemcitabine nucleotide from being identified and removed by the 3'-5' exonuclease proofreading activity of the DNA polymerase. nih.govresearchgate.netnih.gov This resistance to repair makes the DNA damage more permanent, leading to the inhibition of further DNA synthesis and ultimately triggering programmed cell death (apoptosis). nih.govresearchgate.net

Competition with Endogenous Deoxycytidine Triphosphate (dCTP)

The incorporation of gemcitabine's active form, dFdCTP, into the DNA strand is a competitive process. plos.orgportlandpress.com It directly competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases during replication. researchgate.netpatsnap.comresearchgate.net The cytotoxic efficacy of gemcitabine is therefore highly dependent on the intracellular ratio of dFdCTP to dCTP. nih.gov A higher ratio favors the incorporation of the fraudulent gemcitabine nucleotide, thereby enhancing its DNA-damaging effects. nih.govdrugbank.com This competitive action is a central element of its antimetabolite function. plos.org

Inhibition of DNA Polymerase Activity

Table 1: Inhibitory Concentration (IC50) of dFdCTP on DNA Polymerases

| DNA Polymerase | IC50 Value (µM) |

| Polymerase α | 11 frontiersin.org |

| Polymerase ε | 14 frontiersin.org |

This table shows the concentration of gemcitabine triphosphate (dFdCTP) required to inhibit 50% of the activity of DNA polymerases α and ε.

Ribonucleotide Reductase (RR) Inhibition by Gemcitabine Diphosphate (dFdCDP)

The diphosphate metabolite of gemcitabine, dFdCDP, has its own distinct and crucial cytotoxic function: the inhibition of ribonucleotide reductase (RR). nih.govaacrjournals.orgresearchgate.net RR is the enzyme responsible for the de novo synthesis of deoxynucleotides, the essential building blocks for DNA. aacrjournals.orgbiologists.com It catalyzes the conversion of ribonucleoside diphosphates (like CDP) to deoxyribonucleoside diphosphates (like dCDP). researchgate.net Gemcitabine diphosphate is a potent, irreversible inhibitor of RR, targeting its R1 subunit (RRM1). aacrjournals.orgopentargets.orgaacrjournals.org

Depletion of Deoxynucleoside Triphosphate Pools

Table 2: Summary of Gemcitabine's Mechanisms of Action

| Metabolite | Target Enzyme / Process | Primary Effect |

| dFdCTP | DNA Polymerases | Incorporation into DNA, leading to masked chain termination. nih.govfrontiersin.org |

| dFdCTP | DNA Polymerases | Competitive inhibition with dCTP. researchgate.netplos.org |

| dFdCDP | Ribonucleotide Reductase (RR) | Inhibition of deoxynucleotide synthesis. nih.govaacrjournals.org |

| dFdCDP | Overall Cellular State | Depletion of dNTP pools, leading to self-potentiation. pharmgkb.orgnih.gov |

This table summarizes the key cytotoxic actions of the active diphosphate and triphosphate metabolites of gemcitabine.

Mechanisms of Self-Potentiation

Gemcitabine exhibits a unique pharmacological characteristic known as self-potentiation, a process by which the drug enhances its own cytotoxic activity through a series of interconnected molecular events. nih.govpharmgkb.orgdrugbank.com This phenomenon is a key contributor to its effectiveness as an anticancer agent. The primary mechanisms underlying gemcitabine's self-potentiation are centered on its influence on nucleotide metabolism and the subsequent enhancement of its incorporation into DNA. nih.govmassivebio.com

A central element of this process is the action of gemcitabine diphosphate (dFdCDP), one of its active intracellular metabolites. nih.gov dFdCDP is a potent inhibitor of the enzyme ribonucleotide reductase (RR). nih.govdrugbank.comresearchgate.net This enzyme is critical for the de novo synthesis of deoxyribonucleotides, which are the essential building blocks for DNA replication and repair. nih.gov By inhibiting RR, dFdCDP effectively reduces the intracellular pools of normal deoxyribonucleotides, most notably deoxycytidine triphosphate (dCTP). nih.govdrugbank.com

This depletion of the dCTP pool creates a favorable environment for gemcitabine's other primary active metabolite, gemcitabine triphosphate (dFdCTP). nih.gov With reduced competition from its natural counterpart (dCTP), dFdCTP is more readily incorporated into the elongating DNA strand by DNA polymerases. nih.govdrugbank.com This increased incorporation of the fraudulent nucleotide is a cornerstone of gemcitabine's cytotoxic effect. nih.gov

Furthermore, the reduction in cellular dCTP levels has a secondary potentiating effect. dCTP is a known feedback inhibitor of deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for the initial phosphorylation of gemcitabine to its monophosphate form (dFdCMP). pharmgkb.orgresearchgate.net By lowering dCTP concentrations, the feedback inhibition on dCK is relieved, leading to a more efficient phosphorylation of gemcitabine and consequently, an increased formation of its active diphosphate and triphosphate metabolites. nih.govresearchgate.net

Other described mechanisms of self-potentiation include a reduction in the elimination rate of active gemcitabine nucleotides from the cell, which prolongs their intracellular action. nih.govdrugbank.com The culmination of these events—inhibition of ribonucleotide reductase, depletion of dCTP pools, enhanced dFdCTP incorporation into DNA, and increased activation of gemcitabine itself—constitutes a positive feedback loop that amplifies the drug's antineoplastic activity. nih.govpharmgkb.org This intricate process of self-potentiation distinguishes gemcitabine from other nucleoside analogs and contributes significantly to its therapeutic efficacy. nih.gov

Impact on RNA Synthesis through RNA Incorporation

While the incorporation of gemcitabine into DNA is a primary mechanism of its cytotoxicity, the compound also affects RNA synthesis. oaepublish.comiiarjournals.orgnih.gov The active metabolite, gemcitabine triphosphate (dFdCTP), can be mistakenly recognized by RNA polymerases and incorporated into growing RNA strands. researchgate.netoaepublish.comnih.gov This incorporation of a fraudulent nucleotide disrupts normal RNA production and function, representing another facet of gemcitabine's multi-pronged mechanism of action. nih.govresearchgate.net

The extent of gemcitabine's incorporation into RNA can vary significantly between different cell lines. nih.govresearchgate.net For instance, in a study comparing a human ovarian carcinoma cell line (A2780) and a human leukemic cell line (CCRF-CEM), the pattern of incorporation into RNA differed substantially, with a 10- to 20-fold difference observed between the lines. nih.gov In A2780 cells, the amount of gemcitabine incorporated into DNA was approximately double that incorporated into RNA. nih.gov Conversely, in CCRF-CEM cells, the incorporation into DNA was 10 to 20 times greater than into RNA. nih.gov This suggests that the cellular context and specific enzymatic machinery of a cancer cell can dictate the relative importance of RNA-directed versus DNA-directed toxicity.

Although the precise downstream consequences of gemcitabine-adulterated RNA are not fully elucidated, this incorporation is considered a potentially important, and at times unrecognized, aspect of its antitumor activity. nih.govresearchgate.net It is plausible that the presence of the difluoro-deoxycytidine analog within RNA transcripts could interfere with RNA processing, stability, and translation, thereby contributing to cellular dysfunction and death. csic.es The sensitivity of some tumor cell lines to gemcitabine has been linked to differences in the extent of its incorporation into RNA, further underscoring the clinical relevance of this mechanism. researchgate.netoaepublish.com

Cell Cycle Perturbation and Arrest Mechanisms (e.g., S-phase specificity)

A hallmark of gemcitabine's cytotoxic action is its profound effect on the cell cycle, specifically its ability to induce cell cycle arrest during the S-phase (the DNA synthesis phase). frontiersin.orgnih.govnih.gov This S-phase specificity is a direct consequence of its primary mechanisms of action, namely the inhibition of DNA synthesis and the depletion of deoxyribonucleotide pools. aacrjournals.orgspandidos-publications.com

Upon exposure to gemcitabine, cancer cells attempting to replicate their DNA encounter a dual blockade. The active metabolite dFdCTP is incorporated into the new DNA strand, which ultimately halts further elongation in a process known as "masked chain termination." nih.gov Concurrently, the metabolite dFdCDP inhibits ribonucleotide reductase, starving the cell of the necessary dNTPs for DNA synthesis. nih.govnih.gov Cells that are actively synthesizing DNA are therefore exquisitely sensitive to these effects.

Flow cytometry analyses of various cancer cell lines, including those from pancreatic and non-small cell lung cancer, consistently demonstrate a significant accumulation of cells in the S-phase following gemcitabine treatment. frontiersin.orgnih.govaacrjournals.org For example, in studies with pancreatic cancer cell lines MiaPaCa-2 and BxPC-3, gemcitabine induced a time- and concentration-dependent arrest in the S-phase. frontiersin.org Similarly, in cholangiocarcinoma cells, gemcitabine was shown to inhibit cell cycle progression from the G1 to the S phase, leading to an arrest in the G1 phase in some contexts. spandidos-publications.com However, the most commonly reported and prominent effect across numerous studies is the S-phase arrest. frontiersin.orgnih.govnih.govoncotarget.commdpi.com

This induced arrest is not merely a pause; it is often a point of no return. The DNA damage and replicative stress caused by gemcitabine's incorporation and the inhibition of DNA synthesis trigger cellular checkpoint responses. nih.gov However, the damage is often too extensive to be repaired, particularly due to the "masked" nature of the incorporated gemcitabine, which evades normal proofreading and repair mechanisms. nih.gov This persistent S-phase arrest is highly correlated with subsequent cell killing and the induction of programmed cell death. nih.govoncotarget.com The ability of gemcitabine to halt cells in the S-phase is a critical determinant of its therapeutic effect, as it selectively targets the proliferating cancer cell population. spandidos-publications.com

Table 1: Effect of Gemcitabine on Cell Cycle Distribution in Pancreatic Cancer Cell Lines

| Cell Line | Treatment Condition | % of Cells in S Phase (Approximate) | Key Finding |

|---|---|---|---|

| MIA PaCa-2 | Control | 15.3% | Significant increase in S-phase population after treatment. aacrjournals.org |

| MIA PaCa-2 | Gemcitabine (1-hr) | 49.3% (+34.0%) | |

| PANC-1 | Control | 10.6% | Marked accumulation of cells in S-phase. aacrjournals.org |

| PANC-1 | Pemetrexed (24-hr) | 80.1% | |

| BxPC-3 | Control | ~30% | Gradual, time-dependent increase of cells in S-phase. frontiersin.org |

| BxPC-3 | Gemcitabine (34 nM) | Increased over time |

Molecular Pathways Leading to Programmed Cell Death (Apoptosis)

The ultimate fate of a cancer cell successfully targeted by gemcitabine is programmed cell death, or apoptosis. drugbank.comaacrjournals.org The multiple disruptive actions of gemcitabine on fundamental cellular processes converge on molecular pathways that initiate and execute this self-destruction sequence. The primary trigger for gemcitabine-induced apoptosis is the irreparable DNA damage caused by the incorporation of its active metabolite, dFdCTP, into the DNA strand. researchgate.netoaepublish.com

The process of "masked chain termination," where the incorporation of dFdCTP is followed by one additional nucleotide before DNA synthesis is irrevocably halted, creates a lesion that is poorly recognized by cellular DNA repair mechanisms. nih.gov This persistent DNA damage serves as a potent signal for the activation of apoptotic pathways. researchgate.net The cell, unable to complete DNA replication or repair the damage, initiates a cascade of events leading to its demise. aacrjournals.org

The apoptotic process induced by gemcitabine involves the activation of a family of cysteine proteases known as caspases. capes.gov.brnih.gov Specifically, the activation of caspase-3 is a frequently observed event in gemcitabine-treated cells. capes.gov.br Caspase-3 is a key executioner caspase, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.

The activation of these executioner caspases is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Gemcitabine treatment can shift the balance in favor of the pro-apoptotic members, leading to the permeabilization of the mitochondrial outer membrane. This event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which then triggers the formation of the apoptosome and the activation of the caspase cascade.

In essence, by embedding itself into the genetic blueprint of the cancer cell and causing irreparable damage, gemcitabine forces the cell to engage its own self-destruct machinery. pharmgkb.orgdrugbank.com This efficient induction of apoptosis is a critical component of its therapeutic success in treating various malignancies. aacrjournals.org

Inactivation Pathways and Metabolite Clearance

The clinical efficacy of gemcitabine is significantly influenced by the rate and extent of its metabolic inactivation. The body possesses enzymatic pathways that recognize gemcitabine as a foreign compound and convert it into inactive forms, which are then cleared from the system. Understanding these inactivation pathways is crucial, as they represent major mechanisms of both intrinsic and acquired resistance to the drug.

Cytidine (B196190) Deaminase (CDA)-Mediated Deamination

The principal pathway for the inactivation of gemcitabine is deamination catalyzed by the enzyme cytidine deaminase (CDA). pharmgkb.orgoaepublish.comiiarjournals.orgnih.gov This enzyme is ubiquitously expressed in various tissues, including the liver, blood, and tumor cells themselves. oaepublish.comnih.gov CDA rapidly converts gemcitabine (dFdC) into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). massivebio.comnih.govaacrjournals.org This conversion is highly efficient, with a majority, estimated at around 90%, of an administered dose of gemcitabine being deaminated to dFdU. pharmgkb.orgmassivebio.com

Table 2: Impact of Cytidine Deaminase (CDA) on Gemcitabine Metabolism in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| PDAC Cell Line | Relative CDA Activity | % Gemcitabine Converted to dFdU (24 hrs) | Effect of CDA Inhibition (with THU) on Intracellular dFdCTP |

|---|---|---|---|

| BxPC-3 | High | ~90% | Profound increase |

| MIA PaCa-2 | Low | ~25% | No significant increase |

| PANC-1 | Low | ~10% | No significant increase |

Data adapted from a study on PDAC cell lines, where THU (tetrahydrouridine) is a CDA inhibitor. cristin.no

Deoxycytidylate Deaminase (dCTD) Activity

In addition to the primary inactivation of the parent drug by CDA, gemcitabine's metabolites can also be targeted for inactivation. After gemcitabine is phosphorylated to its monophosphate form, dFdCMP, it can be deaminated by the enzyme deoxycytidylate deaminase (DCTD), also known as dCMP deaminase. pharmgkb.orgoaepublish.comaacrjournals.orgaacrjournals.org This reaction converts the active precursor dFdCMP into the inactive metabolite dFdUMP (2′,2′-difluorodeoxyuridine monophosphate). oaepublish.comnih.gov

Role of 5′-Nucleotidases

The clinical efficacy of gemcitabine is intricately linked to its metabolic pathway, which involves both anabolic activation and catabolic inactivation processes. Among the key enzymes involved in the inactivation of gemcitabine are the 5'-nucleotidases (5'-NTs). These enzymes play a critical role by catalyzing the dephosphorylation of the activated monophosphate form of gemcitabine (dFdCMP) back to its inactive parent nucleoside, gemcitabine (dFdC). This action curtails the subsequent phosphorylation steps that produce the pharmacologically active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), thereby representing a significant mechanism of intrinsic and acquired drug resistance. Several distinct 5'-nucleotidases, located in different cellular compartments, have been implicated in this process.

Cytosolic 5'-Nucleotidases

Multiple cytosolic 5'-NTs have been identified as key players in gemcitabine inactivation.

Cytosolic 5'-Nucleotidase 1A (NT5C1A): NT5C1A contributes to gemcitabine resistance by dephosphorylating dFdCMP, which in turn limits the intracellular concentration of the cytotoxic dFdCTP. researchgate.netmdpi.comnih.gov Research has shown that NT5C1A is robustly expressed in the tumor cells of a significant subgroup of resected pancreatic ductal adenocarcinoma (PDAC) patients. researchgate.netnih.gov In vitro studies demonstrated that overexpression of NT5C1A increased gemcitabine resistance, reduced apoptosis, and significantly decreased the intracellular levels of dFdCTP. researchgate.netnih.gov In vivo experiments using mouse models confirmed these findings, showing that tumors overexpressing NT5C1A had significantly decreased therapeutic efficacy from gemcitabine and increased serum levels of the inactive metabolite 2′,2′-difluoro-2′-deoxyuridine (dFdU). researchgate.netnih.gov

Cytosolic 5'-Nucleotidase 3 (NT5C3/NT5C3A): Also known as pyrimidine 5'-nucleotidase, NT5C3 is another enzyme capable of dephosphorylating pyrimidine monophosphates and thus regulating the activity of pyrimidine analogs like gemcitabine. wikipedia.orgnih.gov In vitro assays have confirmed that NT5C3 can directly dephosphorylate gemcitabine monophosphate. nih.gov Interestingly, research on the tumor microenvironment has revealed that key metabolic enzymes for gemcitabine inactivation, including NT5C3, were downregulated in pancreatic stellate cells (PSCs) and cancer-associated fibroblasts (CAFs) compared to tumor cells. thieme-connect.com This differential expression may lead to a "drug scavenging" effect, where fibroblasts trap the activated form of gemcitabine, making it unavailable to the cancer cells. thieme-connect.com

Ecto-5'-Nucleotidase (CD73/NT5E)

CD73 is a cell surface-localized enzyme that canonically functions to generate extracellular adenosine (B11128) from adenosine monophosphate (AMP). nih.govamegroups.org However, recent studies have uncovered a non-canonical role for CD73 in promoting gemcitabine resistance, particularly in PDAC.

Non-Canonical Signaling: Elevated expression of CD73 in PDAC cells has been shown to promote resistance to gemcitabine by activating the AKT signaling pathway. nih.gov This mechanism appears to be independent of its classic ecto-5'-nucleotidase activity. nih.gov Research has revealed that a significant amount of CD73 can be localized intracellularly on the endoplasmic reticulum membrane, where it physically interacts with the major vault protein (MVP) to activate the SRC-AKT circuit, thereby conferring chemoresistance. nih.govamegroups.org Furthermore, long-term treatment with gemcitabine can induce higher expression of CD73, suggesting a role for this enzyme in the development of acquired resistance. amegroups.orgamegroups.cn Other research suggests CD73 can also promote chemoresistance by increasing intracellular NAD+ levels, which enhances the activity of PARP enzymes involved in DNA repair. elifesciences.org

Summary of 5'-Nucleotidases in Gemcitabine Action

The following table summarizes the key research findings on the role of different 5'-nucleotidases in gemcitabine metabolism and resistance.

| Enzyme | Cellular Location | Mechanism of Action on Gemcitabine Metabolism | Impact on Gemcitabine Efficacy |

| cN-II (NT5C2) | Cytosol | Dephosphorylates dFdCMP to dFdC, a primary inactivation pathway. oncotarget.comnih.gov | High expression correlates with poor response and survival; inhibition increases cytotoxicity. oncotarget.comnih.govoncotarget.com |

| NT5C1A | Cytosol | Dephosphorylates dFdCMP, reducing the available pool for conversion to active dFdCTP. researchgate.netmdpi.com | Overexpression mediates resistance by decreasing intracellular dFdCTP and reducing apoptosis. researchgate.netnih.gov |

| NT5C3 | Cytosol | Dephosphorylates dFdCMP. nih.gov | Downregulation in fibroblasts may lead to "drug scavenging," trapping active gemcitabine. thieme-connect.com |

| CD73 (NT5E) | Cell Surface, Endoplasmic Reticulum | Promotes resistance via non-canonical activation of the SRC-AKT pathway and by increasing NAD+ levels for DNA repair. nih.govamegroups.orgelifesciences.org | High expression promotes resistance; its induction by gemcitabine suggests a role in acquired resistance. amegroups.orgamegroups.cn |

Mechanisms of Acquired and Intrinsic Gemcitabine Resistance

Molecular Alterations in Gemcitabine (B846) Metabolism

The efficacy of gemcitabine is critically dependent on its transport into the cancer cell and its subsequent conversion into active metabolites. nih.govoaepublish.com Disruptions at any point in this metabolic pathway can lead to profound drug resistance.

Deficiencies or Downregulation of Nucleoside Transporters (e.g., hENT1)

Gemcitabine is a hydrophilic molecule and therefore requires specialized protein channels to cross the hydrophobic cell membrane. researchgate.netoup.com The primary transporter responsible for gemcitabine uptake is the human equilibrative nucleoside transporter 1 (hENT1). aacrjournals.orgwjgnet.comiiarjournals.orgresearchgate.net Consequently, a deficiency or downregulation of hENT1 is a well-established mechanism of gemcitabine resistance. iiarjournals.org Reduced hENT1 expression limits the intracellular accumulation of the drug, preventing it from reaching concentrations sufficient to exert its cytotoxic effects. wjgnet.com Studies in various cancer cell lines have demonstrated that inhibiting hENT1 function leads to chemoresistance. wjgnet.com Conversely, low expression of hENT1 in patient tumors has been correlated with poorer survival outcomes following gemcitabine treatment. researchgate.netoup.comresearchgate.net While hENT1 is the major transporter, other transporters such as hENT2, hCNT1, and hCNT3 also play a minor role in gemcitabine uptake. oup.comwjgnet.com

| Transporter | Role in Gemcitabine Uptake | Impact of Low Expression on Resistance | Supporting Findings |

|---|---|---|---|

| hENT1 (human equilibrative nucleoside transporter 1) | Major transporter for gemcitabine into cells. aacrjournals.orgiiarjournals.orgresearchgate.net | Established mechanism of resistance due to limited intracellular drug uptake. wjgnet.comiiarjournals.org | Inhibition of hENT1 in cancer cell lines results in chemoresistance. wjgnet.com Low tumor expression is linked to poor survival in patients. researchgate.netoup.com |

| hCNT3 (human concentrative nucleoside transporter 3) | Mediates cellular uptake of gemcitabine. oup.com | Low expression is linked to gemcitabine resistance and worse survival. researchgate.netoup.com | TGF-β signaling can downregulate hCNT3, promoting resistance. oup.com |

| Cell Line Model | Finding | Mechanism of dCK Inactivation | Reference |

|---|---|---|---|

| Human Pancreatic Cancer Cells (GR cells) | Expression of dCK was significantly reduced compared to parental cells. | Downregulation of gene expression. | iiarjournals.org |

| Multiple Human Cancer Cell Lines (Pancreatic, Colon, Gastric, Bile Duct) | Acquired resistance was associated with a remarkable reduction in dCK expression and inactivating mutations. | Inactivating mutations and decreased expression. | nih.gov |

| Human Follicular Lymphoma (RL Gem) | Partial deletion of the dCK gene. | Partial gene deletion (exons 1-3). | |

| Human Sarcoma (Messa Gem) | Complete deletion of the dCK gene. | Large chromosomal deletion. |

Upregulation of Inactivating Enzymes (e.g., Cytidine (B196190) Deaminase)

The majority of administered gemcitabine is systemically inactivated by the enzyme cytidine deaminase (CDA). oaepublish.commdpi.com This enzyme catalyzes the deamination of gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). oaepublish.commdpi.commdpi.com High levels of CDA expression within the tumor have been linked to gemcitabine resistance in various cancer models, including pancreatic and gallbladder cancer. oaepublish.commdpi.com Increased CDA activity effectively reduces the intracellular concentration of gemcitabine available for activation by dCK. oaepublish.com Furthermore, the tumor microenvironment can contribute to this resistance mechanism; tumor-associated macrophages (TAMs), for instance, have been shown to induce the upregulation of CDA in pancreatic cancer cells, thereby mediating acquired resistance. capes.gov.brnih.gov

Increased Ribonucleotide Reductase (RR) Activity and Subunit Overexpression (e.g., RRM1/RRM2)

Gemcitabine exerts its cytotoxic effects not only through incorporation into DNA but also by inhibiting the enzyme ribonucleotide reductase (RR). aacrjournals.org The active diphosphate (B83284) form of the drug, dFdCDP, inhibits RR, which is responsible for converting ribonucleotides into the deoxyribonucleotides (dNTPs) required for DNA synthesis and repair. aacrjournals.orgaacrjournals.orgpatsnap.com RR consists of two subunits, RRM1 and RRM2. spandidos-publications.comaacrjournals.org Overexpression of these subunits, particularly RRM1, is a key mechanism of both intrinsic and acquired gemcitabine resistance. spandidos-publications.comaacrjournals.orgatlasgeneticsoncology.org Increased levels of RRM1 counteract the inhibitory effect of dFdCDP, allowing the cell to maintain its dNTP pools for DNA synthesis. aacrjournals.orgaacrjournals.org In non-small cell lung cancer and pancreatic cancer, high expression of RRM1 has been associated with gemcitabine resistance and poor patient outcomes. spandidos-publications.comaacrjournals.orgatlasgeneticsoncology.org Similarly, increased expression of RRM2 has also been shown to mediate resistance. portlandpress.comnih.gov Studies have demonstrated that in gemcitabine-resistant cell lines, RRM1 and RRM2 levels are often significantly elevated compared to their sensitive parental counterparts. spandidos-publications.comnih.gov

| RR Subunit | Function/Role in Resistance | Cancer Type Studied | Reference |

|---|---|---|---|

| RRM1 | Target of gemcitabine diphosphate (dFdCDP). Overexpression is a major determinant of resistance. | Non-Small Cell Lung Cancer, Pancreatic Cancer, Colon Cancer | spandidos-publications.comaacrjournals.orgatlasgeneticsoncology.org |

| RRM2 | Catalytic subunit of RR. Overexpression is associated with resistance. Knockdown can overcome resistance. | Pancreatic Cancer | portlandpress.comnih.gov |

| RRM1/RRM2 | Co-overexpression found in established gemcitabine-resistant pancreatic cancer cell lines. | Pancreatic Cancer | nih.govoncotarget.com |

Amplification of Endogenous Deoxynucleotide Triphosphate Pools

The inhibition of ribonucleotide reductase by gemcitabine is intended to deplete the cell's supply of deoxynucleotide triphosphates (dNTPs). aacrjournals.orgpatsnap.com This depletion enhances the drug's own efficacy in a process of self-potentiation; lower levels of the natural deoxycytidine triphosphate (dCTP) reduce competition for DNA incorporation and also decrease the negative feedback on the activating enzyme, dCK. aacrjournals.orgnih.gov However, resistance mechanisms that lead to increased RR activity, such as RRM1/RRM2 overexpression, result in the amplification of endogenous dNTP pools. aacrjournals.org These expanded dNTP pools can outcompete the active gemcitabine triphosphate (dFdCTP) for incorporation into DNA, thereby diminishing the drug's primary cytotoxic effect. aacrjournals.org Furthermore, the increased dNTP pools can also down-regulate the activity of dCK through a negative feedback pathway, further limiting the activation of gemcitabine. aacrjournals.org

Aberrant Signaling Pathway Activation

Beyond alterations in drug metabolism, gemcitabine resistance is also driven by the activation of pro-survival signaling pathways that allow cancer cells to evade drug-induced apoptosis. nih.govresearchgate.netspandidos-publications.com Several key pathways have been implicated:

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival. aacrjournals.org Its excessive activation has been shown to confer gemcitabine resistance in pancreatic cancer models. aacrjournals.orgmdpi.com Activation of this pathway can inhibit apoptosis, and studies have shown that inhibiting PI3K or Akt can enhance gemcitabine-induced cell death. aacrjournals.orgmdpi.com

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is another critical pro-survival cascade. iiarjournals.org Its dysregulation is common in pancreatic cancer and has been implicated in chemoresistance. iiarjournals.org Pre-treatment with inhibitors of MEK, a key component of this pathway, has been shown to increase the cytotoxic effect of gemcitabine, confirming the pathway's role in resistance. iiarjournals.org

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cell survival. nih.gov Evidence from in vitro models suggests that activation of NF-κB contributes to gemcitabine resistance. nih.govspandidos-publications.com

Other Pathways: Research has also pointed to the involvement of other signaling molecules and pathways, including STAT3, Wnt/β-Catenin, and hypoxia-inducible factor-1 (HIF-1) in the development of acquired gemcitabine resistance. nih.goviu.eduaacrjournals.org For instance, in gallbladder cancer, phosphoproteomic analysis of resistant cells identified aberrantly active kinases like ABL1 and PDGFRA, suggesting the dysregulation of multiple signaling networks. mdpi.com

PI3K/Akt Pathway Dysregulation

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival and is frequently dysregulated in various cancers, including pancreatic cancer. spandidos-publications.comspandidos-publications.com Its activation is considered a key factor in the aggressive nature of pancreatic cancer and plays a crucial role in conferring resistance to gemcitabine. spandidos-publications.comspandidos-publications.com

Constitutive overexpression of Akt has been observed in numerous pancreatic cancer cell lines. spandidos-publications.comspandidos-publications.com This hyperactivation can be a result of mutations in genes like K-ras or the aberrant expression of proteins like PTEN. spandidos-publications.comnih.gov The activated PI3K/Akt pathway promotes resistance by activating downstream targets that inhibit apoptosis, such as the transcription factor NF-κB. nih.gov

Studies have demonstrated that inhibiting the PI3K/Akt pathway can enhance the effectiveness of gemcitabine. For instance, the use of PI3K inhibitors like LY294002 and wortmannin (B1684655) has been shown to increase gemcitabine-induced apoptosis in human pancreatic cancer cells. spandidos-publications.comspandidos-publications.com Similarly, a novel PI3K inhibitor, HS-104, in combination with gemcitabine, has demonstrated synergistic anticancer effects by inhibiting both the PI3K/Akt and RAF/Mek pathways. spandidos-publications.comspandidos-publications.com This combined treatment leads to decreased cell viability, increased apoptosis, and reduced tumor growth in preclinical models. spandidos-publications.comspandidos-publications.com

Furthermore, the PI3K/Akt pathway is implicated in gemcitabine resistance in other cancers as well. In breast cancer, for example, gemcitabine resistance is mediated by the activation of the PI3K/AKT signaling pathway, which promotes cell proliferation. nih.gov

Table 1: Research Findings on PI3K/Akt Pathway Dysregulation and Gemcitabine Resistance

| Cancer Type | Key Findings | Therapeutic Strategy | Reference |

|---|---|---|---|

| Pancreatic Cancer | Constitutive overexpression of Akt. | Inhibition of PI3K/Akt with LY294002 or wortmannin enhances gemcitabine-induced apoptosis. | spandidos-publications.comspandidos-publications.com |

| Pancreatic Cancer | The PI3K/Akt pathway is a crucial factor in conferring chemoresistance to gemcitabine. | Combination of gemcitabine and the PI3K inhibitor HS-104 shows synergistic anticancer effects. | spandidos-publications.comspandidos-publications.com |

| Breast Cancer | Gemcitabine resistance is mediated by the activation of the PI3K/AKT signaling pathway. | Inhibitors of PI3K/AKT can reverse the enhanced proliferative ability of gemcitabine-resistant cells. | nih.gov |

ERK Signaling Pathway Hyperactivation

The Extracellular signal-Regulated Kinase (ERK) signaling pathway, also known as the Raf-MEK-ERK pathway, is a key player in cell proliferation and survival. oaepublish.com In many cancers, including pancreatic cancer, this pathway is aberrantly activated, often due to mutations in the KRAS gene. oaepublish.comnih.gov This constitutive activation of the ERK pathway contributes to tumor initiation and progression. oaepublish.com

Hyperactivation of the ERK pathway is a significant mechanism of gemcitabine resistance. researchgate.net It promotes resistance by inducing the expression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-X(L), which protect cancer cells from chemotherapy-induced cell death. oaepublish.com Gemcitabine treatment itself can paradoxically lead to the activation of the ERK pathway, which in turn can counteract the drug's cytotoxic effects. researchgate.netsciengine.com

In pancreatic cancer cells, gemcitabine treatment has been shown to increase the levels of phosphorylated ERK1/2 (pERK1/2), the activated form of ERK. researchgate.net Furthermore, gemcitabine-resistant pancreatic cancer cell lines exhibit constitutively high levels of pERK1/2. researchgate.net Inhibition of the ERK pathway, for example with the MEK inhibitor U0126, can reverse gemcitabine resistance. researchgate.net Combined treatment with gemcitabine and a MEK inhibitor has been shown to inhibit tumor growth and promote apoptosis in preclinical models of pancreatic cancer. researchgate.net

The ERK pathway's role in gemcitabine resistance is not limited to pancreatic cancer. In osteosarcoma, hyperactivation of the ERK pathway contributes to tumor progression and gemcitabine resistance. sciengine.com In breast cancer, the MEK/MAPK signaling pathway is activated in gemcitabine-resistant cells. nih.gov

Focal Adhesion Kinase (FAK) Phosphorylation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signaling pathways initiated by the interaction of cells with the extracellular matrix (ECM). nih.gov FAK is often overexpressed and hyperactivated in aggressive cancers, where it promotes tumor cell proliferation, survival, and resistance to chemotherapy. portlandpress.com

The phosphorylation of FAK at specific sites, particularly at tyrosine 397 (Tyr397), is a key indicator of its activation and is associated with increased catalytic activity. nih.govbiologists.com This phosphorylation can be either constitutive (occurring without external stimuli) or induced by factors such as laminin (B1169045), a component of the ECM. nih.gov

In pancreatic cancer, the level of constitutive FAK phosphorylation at Tyr397 has been shown to correlate with the degree of intrinsic resistance to gemcitabine. nih.govnih.gov Inhibition of FAK phosphorylation, either through RNA interference (RNAi) or the use of specific inhibitors, can increase the sensitivity of pancreatic cancer cells to gemcitabine. nih.govnih.gov This sensitization is associated with a decrease in the phosphorylation of Akt, a downstream target of FAK, and a reduction in the levels of the anti-apoptotic protein survivin. nih.govnih.gov

Laminin-induced FAK phosphorylation also contributes to gemcitabine resistance. nih.gov In pancreatic cancer cells with low baseline levels of FAK phosphorylation, treatment with laminin can induce FAK and Akt phosphorylation, leading to increased resistance to gemcitabine. nih.gov This effect can be reversed by inhibiting FAK phosphorylation. nih.gov

The FAK-Src signaling complex, formed after FAK phosphorylation, is a key mediator of these resistance mechanisms. biologists.com FAK inhibitors, by preventing FAK activity, have shown promise in overcoming gemcitabine resistance in preclinical models. biologists.com

TrkA Receptor Tyrosine Kinase Expression and Activity

TrkA is a receptor tyrosine kinase that serves as the high-affinity receptor for nerve growth factor (NGF). nih.govspandidos-publications.com The aberrant expression of TrkA and NGF has been implicated in the aggressive and metastatic behavior of several cancers, including pancreatic cancer. nih.govspandidos-publications.com

The expression and kinase activity of TrkA have been directly correlated with gemcitabine resistance in pancreatic cancer cell lines. nih.govnih.govspandidos-publications.com Cells with higher levels of TrkA expression and activity are more resistant to the cytotoxic effects of gemcitabine. nih.govnih.govspandidos-publications.com This resistance is mediated, at least in part, through the activation of the PI3K/Akt signaling pathway downstream of TrkA. nih.govspandidos-publications.com The NGF-TrkA signaling axis protects pancreatic cancer cells from chemotherapy-induced cell death. nih.govspandidos-publications.com

Suppression of TrkA expression, for example through the use of TrkA-specific small interfering RNA (siRNA), can sensitize pancreatic cancer cells to gemcitabine. nih.govnih.govspandidos-publications.com This sensitization is accompanied by a decrease in TrkA kinase activity, an increase in gemcitabine-induced apoptosis, and a reduction in PI3K/Akt activity. nih.govspandidos-publications.com For instance, siRNA-mediated knockdown of TrkA in resistant cell lines has been shown to significantly decrease the IC50 of gemcitabine (the concentration required to inhibit proliferation by 50%) and increase the percentage of apoptotic cells. nih.gov

These findings identify TrkA as a key determinant of chemoresistance in pancreatic adenocarcinoma and suggest that targeting the TrkA signaling pathway could be a viable strategy to overcome gemcitabine resistance. nih.govspandidos-publications.com

Developmental Pathway Reactivation (e.g., Hedgehog, Wnt, Notch)

Developmental signaling pathways such as Hedgehog (Hh), Wnt, and Notch, which are crucial during embryonic development, can be aberrantly reactivated in cancer cells, contributing to tumor progression and drug resistance. nih.govcancerbiomed.org These pathways regulate fundamental cellular processes including proliferation, differentiation, and survival, and their dysregulation can lead to the acquisition of a chemoresistant phenotype. nih.gov

Hedgehog (Hh) Pathway: The Hh pathway is a major driver of resistance to various chemotherapeutic agents, including gemcitabine. nih.gov Dysregulated Hh signaling is implicated in virtually all human cancers. nih.gov Activation of the Hh pathway can occur through canonical signaling involving the Smoothened (Smo) receptor, or through non-canonical pathways that may involve PI3K/AKT and MEK signaling cascades. nih.gov Overexpression of Hh pathway components, such as the transcription factors Gli1 and Gli2, can decrease the sensitivity of pancreatic cancer cells to gemcitabine. nih.gov Inhibitors of the Hh pathway are being investigated in clinical trials, often in combination with gemcitabine, to overcome resistance. nih.gov

Wnt Pathway: The Wnt/β-catenin signaling pathway is also frequently activated in gemcitabine-resistant cancer cells. nih.gov Activation of this pathway has been observed in gemcitabine-resistant lung cancer cell lines. nih.gov In pancreatic cancer, expression of WNT5A can lead to resistance to gemcitabine-induced apoptosis. nih.gov Targeting the Wnt pathway, for example with the tyrosine kinase inhibitor masitinib, can sensitize pancreatic cancer cells to gemcitabine. nih.gov

Notch Pathway: The Notch signaling pathway plays a significant role in regulating cancer stem cells, which are often implicated in gemcitabine resistance. nih.gov Activation of Notch receptors can lead to the expression of genes that promote cell survival and inhibit apoptosis, thereby contributing to chemoresistance. nih.gov The Notch pathway is involved in both intrinsic and acquired resistance to gemcitabine in pancreatic cancer. nih.gov

The reactivation of these developmental pathways often involves crosstalk with other signaling networks, creating a complex web of interactions that drive chemoresistance. nih.gov

STAT3 Signaling Pathway Activation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and inflammation. sci-hub.se Persistent activation of STAT3 is associated with the progression of various cancers, including pancreatic and lung cancer, and is a significant contributor to gemcitabine resistance. nih.govthno.org

In pancreatic cancer, the loss of p53 function can lead to the activation of the JAK2-STAT3 signaling pathway, which promotes tumor growth, modification of the tumor stroma, and resistance to gemcitabine. nih.gov Phosphorylation of STAT3 has been correlated with p53 mutations and patient survival time in human pancreatic tumors. nih.gov The combination of a JAK2 inhibitor with gemcitabine has been shown to reduce tumor size and prolong survival in preclinical models. nih.gov

In lung adenocarcinoma, gemcitabine-resistant cells exhibit reduced apoptosis and reactive oxygen species (ROS) generation. sci-hub.se This is associated with the translocation of STAT3 to the nucleus and mitochondria, where it affects the apoptotic pathway and ROS generation, respectively. sci-hub.se Inhibition of STAT3 using small interfering RNA (siRNA) can diminish the resistance of these cells to gemcitabine. sci-hub.se

The activation of STAT3 can also be influenced by other signaling pathways and molecules. For example, in pancreatic cancer, the S1PR1-STAT3 loop plays a role in maintaining the activated state of STAT3, contributing to desmoplasia and gemcitabine resistance. thno.org The drug FTY720, a functional antagonist of S1PR1, can disrupt this loop and increase the efficacy of gemcitabine. thno.org Additionally, in cholangiocarcinoma, cancer-associated fibroblasts (CAFs) can induce gemcitabine resistance through the secretion of IL-6, which activates the STAT3 pathway in cancer cells. frontiersin.org

Table 2: Research Findings on STAT3 Signaling Pathway Activation and Gemcitabine Resistance

| Cancer Type | Key Findings | Therapeutic Strategy | Reference |

|---|---|---|---|

| Pancreatic Cancer | Loss of P53 function activates JAK2-STAT3 signaling, promoting gemcitabine resistance. | Combination of a JAK2 inhibitor and gemcitabine. | nih.gov |

| Lung Adenocarcinoma | STAT3 translocates to the nucleus and mitochondria to inhibit apoptosis and reduce ROS, causing gemcitabine resistance. | Inhibition of STAT3 with siRNA. | sci-hub.se |

| Pancreatic Cancer | The S1PR1-STAT3 loop maintains STAT3 activation, contributing to gemcitabine resistance. | The S1PR1 antagonist FTY720 in combination with gemcitabine. | thno.org |

| Cholangiocarcinoma | Cancer-associated fibroblasts induce gemcitabine resistance via IL-6/STAT3 signaling. | Targeting the IL-6/STAT3 axis. | frontiersin.org |

Cellular Reprogramming and Phenotypic Plasticity

Chemoresistance can arise from a process of cellular reprogramming, where cancer cells undergo significant changes in their biological characteristics to survive the cytotoxic effects of drugs. physiology.org This reprogramming can lead to phenotypic plasticity, allowing cells to adopt different states that are less susceptible to therapy. probiologists.com

One of the key manifestations of cellular reprogramming in the context of gemcitabine resistance is the epithelial-to-mesenchymal transition (EMT). nih.gov During EMT, epithelial cancer cells lose their characteristic features and acquire a more mesenchymal, fibroblast-like morphology. tandfonline.com This transition is associated with increased cell motility, invasiveness, and resistance to apoptosis. tandfonline.com In pancreatic cancer cell lines, the development of gemcitabine resistance is often accompanied by a shift to a more invasive phenotype. tandfonline.comtandfonline.com

Another important aspect of cellular reprogramming is the acquisition of cancer stem cell (CSC) characteristics. oaepublish.com CSCs are a subpopulation of tumor cells with the ability to self-renew and drive tumor growth. oaepublish.com They are often highly resistant to chemotherapy and are thought to be a major cause of tumor recurrence. nih.gov The activation of developmental pathways like Notch, Hedgehog, and Wnt can contribute to the maintenance of a CSC phenotype. nih.gov

Metabolic reprogramming is also a critical component of cellular plasticity in gemcitabine resistance. mdpi.com Gemcitabine-resistant pancreatic cancer cells have been shown to upregulate glycolysis and exhibit low levels of reactive oxygen species (ROS), which is associated with the maintenance of stemness and EMT phenotypes. mdpi.com

The process of cellular reprogramming is often driven by epigenetic changes, including alterations in DNA methylation and histone modifications. oaepublish.com These epigenetic modifications can lead to changes in gene expression that promote a resistant phenotype. tandfonline.comtandfonline.com For example, gemcitabine-resistant cells may display changes in the expression of genes involved in cell adhesion, with a shift from laminin/basement membrane adhesion to collagen binding and cell-cell adhesions. tandfonline.comtandfonline.com

This adaptive reprogramming suggests that the resistant phenotype is not always a result of the selection of pre-existing resistant clones, but can be an induced state. tandfonline.com This has important implications for therapeutic strategies, as targeting the mechanisms of cellular reprogramming and phenotypic plasticity may offer new avenues to overcome gemcitabine resistance. tandfonline.com

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This transition is increasingly recognized as a critical factor in the development of gemcitabine resistance. eurekaselect.commdpi.com

Gemcitabine-resistant pancreatic cancer cells have been observed to acquire an EMT phenotype, which is associated with increased migration and invasion activities. eurekaselect.com This transition involves molecular changes such as the decreased expression of epithelial markers like E-cadherin and an increased expression of mesenchymal markers like vimentin. aacrjournals.orgresearchgate.net Key transcription factors that drive EMT, including Snail, Slug, ZEB1, and Twist, are often upregulated in gemcitabine-resistant cells. mdpi.com

The link between EMT and gemcitabine resistance is further supported by the observation that inhibiting key signaling pathways involved in EMT can partially reverse resistance. For instance, the inhibition of HIF-1α in gemcitabine-resistant cells has been shown to cause a partial reversal of the EMT phenotype. eurekaselect.com Similarly, cadherin switching from the epithelial (E) to the neuronal (N) type, a hallmark of EMT, has been shown to contribute to the loss of gemcitabine chemosensitivity. nih.gov N-cadherin can decrease the expression and membrane localization of the human equilibrative nucleoside transporter 1 (ENT1), which is crucial for gemcitabine uptake by the cell. nih.gov

Emergence and Activation of Cancer Stem Cell Phenotypes

The emergence and activation of cancer stem cell (CSC) phenotypes are closely linked to gemcitabine resistance. nih.goviiarjournals.org CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and recurrence. spandidos-publications.com

Studies have shown that gemcitabine treatment can enrich the population of CSCs within a tumor. spandidos-publications.com For example, in pancreatic cancer cell lines, gemcitabine-resistant cells exhibit an increase in the expression of CSC markers such as CD44, CD133, and ESA. aacrjournals.orgnih.govsmw.ch These resistant cells also demonstrate enhanced tumorigenicity and sphere-forming activity, which are characteristic features of CSCs. nih.gov After treatment with high doses of gemcitabine, the surviving cells that repopulate the tumor are often enriched for CSC markers like CD44+. nih.govmdpi.com

The link between CSCs and gemcitabine resistance is further strengthened by the observation that targeting CSC-related pathways can overcome resistance. For instance, inhibitors of the Hedgehog signaling pathway, which is often overexpressed in pancreatic CSCs, have been shown to re-sensitize resistant cells to gemcitabine. smw.ch

Reprogramming of Cellular Energy Metabolism (e.g., Oxidative Phosphorylation, Glutamine Metabolism)

Cancer cells can develop resistance to gemcitabine by reprogramming their energy metabolism. This involves shifting their reliance between glycolysis and oxidative phosphorylation (OXPHOS) and altering the metabolism of key nutrients like glutamine.

In some contexts, gemcitabine resistance is associated with a suppression of OXPHOS and a corresponding decrease in mitochondrial reactive oxygen species (mtROS) production. mdpi.com This metabolic shift towards a more glycolytic phenotype can protect cancer cells from the cytotoxic effects of gemcitabine. mdpi.com Conversely, in other scenarios, particularly in cells with low expression of the activating enzyme deoxycytidine kinase (DCK), there is an enrichment of OXPHOS-associated genes. researchgate.net Targeting mitochondrial respiratory complex 1 has been shown to overcome gemcitabine resistance in tumors with high OXPHOS levels. mdpi.com

Glutamine metabolism is another critical area of metabolic reprogramming in gemcitabine resistance. mdpi.com Chemoresistant pancreatic cancer cells often exhibit enhanced glutamine catabolism. nih.gov This increased glutamine metabolism can fuel the tricarboxylic acid (TCA) cycle and support ATP production through OXPHOS, which in turn can promote a hypoxic tumor microenvironment and induce chemoresistance. nih.gov A specific variant of the glutamine transporter SLC1A5, induced by hypoxia, can confer gemcitabine resistance by increasing glutamine-derived glutathione (B108866) synthesis, which helps to suppress reactive oxygen species (ROS). mdpi.comoaepublish.com The phosphorylation of the enzyme Dicer has also been implicated in reprogramming glutamine metabolism to promote gemcitabine resistance by increasing intracellular glutamine levels, which then drives pyrimidine (B1678525) synthesis and elevates dCTP levels that compete with gemcitabine's active metabolites. researchgate.net

Epigenetic and Genetic Modifications Contributing to Resistance

Beyond cellular reprogramming, specific epigenetic and genetic alterations play a pivotal role in the development of gemcitabine resistance. These modifications can alter the expression of genes involved in drug transport, metabolism, and cellular signaling pathways, ultimately leading to therapeutic failure.

Gene Demethylation Events (e.g., 14-3-3σ, PDGFD)

Epigenetic modifications, particularly the demethylation of specific genes, can lead to their increased expression and contribute to gemcitabine resistance. One notable example is the 14-3-3σ gene. Upregulation of 14-3-3σ has been observed in gemcitabine-resistant pancreatic cancer cells and is associated with a poor prognosis. nih.gov This increased expression is due to the demethylation of the 14-3-3σ gene, a process that can be reversible upon removal of the drug. nih.gov The demethylation appears to be regulated by DNA methyltransferase 1 (DNMT1) under the control of Uhrf1. nih.gov

Another gene implicated in gemcitabine resistance through a similar epigenetic mechanism is Platelet-Derived Growth Factor D (PDGFD). iu.eduresearchgate.net Studies have identified reversible methylation changes in the promoter of the PDGFD gene in gemcitabine-resistant pancreatic cancer cells. researchgate.net The resulting overexpression of PDGFD contributes to resistance by stimulating the STAT3 signaling pathway, which in turn upregulates the expression of ribonucleotide reductase M1 (RRM1), a key enzyme in DNA synthesis and a target of gemcitabine. researchgate.net

MicroRNA (miRNA) Expression Dysregulation

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and have been extensively implicated in gemcitabine resistance. nih.gov The dysregulation of miRNA expression can impact various cellular processes, including EMT, apoptosis, and drug metabolism, thereby influencing a cell's sensitivity to gemcitabine. nih.govembopress.org

Several miRNAs have been identified to be associated with either sensitivity or resistance to gemcitabine. For instance, some miRNAs act as tumor suppressors and can enhance gemcitabine sensitivity. These include miR-200b, which can restore sensitivity by inhibiting ZEB1 and upregulating E-cadherin, and miR-30a, which targets the Snail-AKT signaling pathway. mdpi.com Other miRNAs that promote sensitivity include miR-125a-3p and miR-145. mdpi.comoncotarget.com

Conversely, the upregulation of certain "onco-miRs" can contribute to gemcitabine resistance. For example, miR-301a has been shown to play a critical role in gemcitabine resistance. nih.govspandidos-publications.com Other miRNAs implicated in promoting resistance include miR-10a, miR-15b, and miR-210. nih.gov The table below summarizes some of the key miRNAs involved in gemcitabine resistance and their mechanisms.

| miRNA | Role in Gemcitabine Resistance | Key Target(s)/Pathway(s) |

| miR-200b | Promotes Sensitivity | ZEB1, E-cadherin mdpi.com |

| miR-30a | Promotes Sensitivity | Snail-AKT signaling pathway mdpi.com |

| miR-125a-3p | Promotes Sensitivity | Fyn mdpi.com |

| miR-145 | Promotes Sensitivity | p70S6K1 oncotarget.com |

| miR-301a | Promotes Resistance | Tumor Microenvironment nih.govspandidos-publications.com |

| miR-10a | Promotes Resistance | TFAP2C, Snail1, EMT nih.gov |

| miR-15b | Promotes Resistance | SMURF2, TGF-β-mediated EMT nih.gov |

| miR-210 | Promotes Resistance | PI3K/Akt/mTOR pathway nih.gov |

Genetic Polymorphisms Affecting Metabolic Enzymes and Transporters

Genetic polymorphisms, or variations in the DNA sequence, within genes that encode for drug transporters and metabolic enzymes can significantly influence an individual's response to gemcitabine. medscape.com These variations can alter the activity of the proteins involved in gemcitabine's uptake, activation, and degradation, thereby affecting its efficacy and toxicity. medscape.com

Polymorphisms in genes for nucleoside transporters, such as SLC28A1 and SLC29A1, can lead to decreased drug uptake into cancer cells. medscape.com Similarly, variations in the gene for the activating enzyme deoxycytidine kinase (dCK) can result in reduced conversion of gemcitabine to its active form. medscape.comaacrjournals.org Conversely, polymorphisms in the gene for the degrading enzyme cytidine deaminase (dCDA) can lead to increased inactivation of the drug. medscape.com

| Gene | Function | Impact of Polymorphism on Gemcitabine |

| SLC28A1, SLC29A1 | Nucleoside Transporters | Decreased drug uptake medscape.com |

| dCK | Activating Enzyme | Reduced conversion to active form medscape.comaacrjournals.org |

| dCDA | Degrading Enzyme | Increased drug inactivation medscape.com |

| CMPK1 | Metabolic Enzyme | Associated with survival and disease progression medscape.com |

| MDR-1 | Efflux Pump | Correlated with drug response mdpi.com |

Impact of the Tumor Microenvironment

The TME, a dynamic and intricate network of cellular and non-cellular components, plays a pivotal role in modulating a tumor's response to chemotherapy. thno.org In pancreatic ductal adenocarcinoma (PDAC), for instance, the extensive fibrous matrix, known as desmoplasia, can constitute up to 90% of the tumor volume and profoundly influences gemcitabine resistance. thno.orgfortunejournals.com This complex environment fosters resistance through various mechanisms, including the creation of physical barriers to drug delivery, the secretion of factors that protect cancer cells, and the induction of cellular changes that render gemcitabine less effective. researchgate.netfrontiersin.org

Cancer-Associated Fibroblasts (CAFs) are a major cellular component of the TME and are instrumental in creating a pro-tumorigenic and chemoresistant environment. thno.orgoaepublish.com

Key Mechanisms of CAF-Mediated Gemcitabine Resistance:

Extracellular Matrix (ECM) Remodeling: CAFs are primary producers of ECM components like collagen and hyaluronic acid. frontiersin.orgoaepublish.com This dense matrix acts as a physical barrier, impeding the penetration of gemcitabine into the tumor. researchgate.netfrontiersin.org The increased interstitial fluid pressure resulting from this dense stroma can also lead to vascular collapse, further limiting drug delivery. frontiersin.org

Secretion of Soluble Factors: CAFs secrete a variety of factors that directly or indirectly promote gemcitabine resistance. thno.orgoaepublish.com For example, CAF-secreted Stromal Cell-Derived Factor-1 (SDF-1) can induce the expression of Special AT-rich sequence-binding protein 1 (SATB-1) in pancreatic cancer cells, contributing to resistance. nih.gov Similarly, the secretion of insulin-like growth factors (IGF) 1 and 2 by CAFs can support chemoresistance, a process that can be reversed by inhibiting IGF signaling. thno.org

Metabolic Support: CAFs can provide metabolic support to cancer cells, enhancing their ability to withstand the cytotoxic effects of gemcitabine. For instance, CAFs can be stimulated to produce and release glutamine, which is then utilized by cancer cells to fuel their proliferation. physiology.org

Exosome-Mediated Resistance: CAFs release exosomes, small extracellular vesicles containing microRNAs (miRNAs) and other molecules, that can be taken up by cancer cells. nih.govmdpi.com These exosomes can transfer chemoresistance to cancer cells. For example, CAF-derived exosomes have been shown to contain miRNAs like miR-21, miR-181a, miR-221, miR-222, and miR-92a, which can suppress the tumor suppressor PTEN in cancer cells, thereby promoting proliferation and resistance to gemcitabine. nih.gov Treatment with gemcitabine can even increase the secretion of these tumor-promoting exosomes by CAFs. mdpi.com

Table 1: Mechanisms of CAF-Mediated Gemcitabine Resistance

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| ECM Remodeling | Production of dense extracellular matrix creates a physical barrier to drug penetration. frontiersin.orgnih.gov | Collagen, Hyaluronic Acid frontiersin.orgoaepublish.com |

| Secreted Factors | Release of growth factors and cytokines that promote cancer cell survival and resistance. thno.orgoaepublish.com | SDF-1, IGF-1, IGF-2, IL-6 thno.orgnih.gov |

| Metabolic Crosstalk | Supply of metabolites to cancer cells, fueling their growth and counteracting drug effects. physiology.org | Glutamine physiology.org |

| Exosome Transfer | Secretion of exosomes containing miRNAs that modulate gene expression in cancer cells to confer resistance. nih.govmdpi.com | miR-21, miR-181a, miR-221, miR-222, miR-92a, PTEN nih.gov |

Tumor-Associated Macrophages (TAMs) are another critical immune cell component of the TME that significantly contributes to gemcitabine resistance. mdpi.comnih.gov High infiltration of M2-polarized TAMs, which have tumor-promoting functions, is often associated with a poor prognosis and resistance to chemotherapy. fortunejournals.comnih.gov

Key Mechanisms of TAM-Mediated Gemcitabine Resistance:

Metabolism of Gemcitabine: TAMs can directly metabolize and inactivate gemcitabine. mdpi.comfrontiersin.org They can upregulate the enzyme cytidine deaminase in tumor cells, which converts gemcitabine into its inactive form. mdpi.com Furthermore, TAMs themselves can rapidly metabolize the drug, reducing its availability to cancer cells. mdpi.com

Secretion of Protective Factors: TAMs release a variety of substances that protect cancer cells from gemcitabine. This includes the release of pyrimidines, such as deoxycytidine, which directly compete with gemcitabine for uptake and metabolic activation by cancer cells. nih.govrogelcancercenter.orgmichiganmedicine.org They also secrete growth factors like IGF-1 and IGF-2 and the protein Resistin, which can activate pro-survival signaling pathways in cancer cells. mdpi.com

Induction of Epithelial-to-Mesenchymal Transition (EMT): TAMs can induce EMT in cancer cells, a process that makes them more resistant to chemotherapy. mdpi.com

Recruitment and Polarization: Following chemotherapy, cancer cells can release inflammatory molecules like CCL2, which recruit more macrophages to the tumor site, further exacerbating resistance. mdpi.com Gemcitabine treatment itself can lead to an increased infiltration of M2-polarized TAMs, creating a more immunosuppressive and pro-tumorigenic microenvironment. nih.gov

Table 2: Mechanisms of TAM-Mediated Gemcitabine Resistance

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Drug Metabolism | Direct inactivation of gemcitabine or induction of inactivating enzymes in cancer cells. mdpi.com | Cytidine Deaminase mdpi.com |